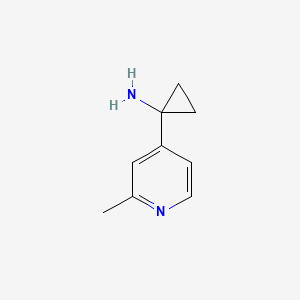

1-(2-Methylpyridin-4-YL)cyclopropanamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1060806-11-2 |

|---|---|

Molekularformel |

C9H12N2 |

Molekulargewicht |

148.20 g/mol |

IUPAC-Name |

1-(2-methylpyridin-4-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2/c1-7-6-8(2-5-11-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |

InChI-Schlüssel |

QUMPJJYNWWTRDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC(=C1)C2(CC2)N |

Herkunft des Produkts |

United States |

Synthesis of 1-(2-Methylpyridin-4-YL)cyclopropanamine

An In-Depth Technical Guide to the

Abstract

1-(2-Methylpyridin-4-yl)cyclopropanamine is a key structural motif in medicinal chemistry, valued for its role as a versatile building block in the development of novel therapeutic agents.[1] The unique conformational constraints and electronic properties imparted by the cyclopropylamine moiety make it a desirable feature in drug design.[2] This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing this compound, with a primary focus on the robust and efficient titanium-mediated cyclopropanation of a pyridyl nitrile. We will delve into the mechanistic underpinnings of this route, provide detailed experimental protocols, and explore alternative synthetic pathways via classical rearrangement reactions. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction and Strategic Overview

The Significance of the Cyclopropylamine Moiety

Cyclopropylamines are integral components in a wide array of biologically active molecules and pharmaceuticals.[3] Their incorporation into a molecular scaffold introduces a rigid, three-dimensional element that can significantly influence binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa. The constrained nature of the cyclopropane ring often locks the molecule into a bioactive conformation, a highly sought-after attribute in rational drug design.[4]

Retrosynthetic Analysis: Devising a Path Forward

A logical retrosynthetic analysis of the target molecule, 1-(2-Methylpyridin-4-yl)cyclopropanamine, reveals two primary synthetic challenges: the formation of the C-C bond between the pyridine ring and the cyclopropane group, and the construction of the primary amine on a quaternary carbon center.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis points toward a convergent strategy where a pre-functionalized 2-methylpyridine derivative serves as the foundation. The most direct and powerful approach, which will form the core of this guide, involves the transformation of a nitrile group at the 4-position of the pyridine ring directly into the desired cyclopropylamine.

Primary Synthetic Route: A Titanium-Mediated Approach

The most effective and well-documented pathway to 1-(2-Methylpyridin-4-yl)cyclopropanamine proceeds through two key stages: the synthesis of the nitrile precursor, 2-methyl-4-cyanopyridine, followed by its conversion to the target amine using the Kulinkovich-Szymoniak reaction.[5][6]

Step 1: Synthesis of the Nitrile Precursor (2-Methyl-4-cyanopyridine)

The synthesis begins with a commercially available and versatile starting material, 4-bromo-2-methylpyridine. The introduction of the nitrile functionality is reliably achieved through a palladium-catalyzed cyanation reaction, such as a Suzuki-Miyaura or a similar cross-coupling protocol.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Inert Atmosphere: To a dry Schlenk flask, add 4-bromo-2-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-4-cyanopyridine.

| Parameter | Condition/Reagent | Rationale |

| Starting Material | 4-Bromo-2-methylpyridine | Commercially available and reactive in cross-coupling. |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | A common and effective cyanide source for Pd-catalyzed reactions. |

| Catalyst | Pd(PPh₃)₄ or similar | Efficiently catalyzes the C-CN bond formation. |

| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for this type of coupling. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction. |

Step 2: Kulinkovich-Szymoniak Cyclopropanation

This reaction is a powerful modification of the original Kulinkovich reaction, specifically adapted for the synthesis of primary cyclopropylamines directly from nitriles.[6] It utilizes a titanium(IV) alkoxide, a Grignard reagent, and a Lewis acid to construct the cyclopropylamine moiety in a single, efficient step.[3][7]

The reaction is initiated by the in-situ formation of a titanacyclopropane intermediate from the reaction of titanium(IV) isopropoxide with two equivalents of ethylmagnesium bromide.[6][8] This highly reactive species then coordinates to the nitrile. The subsequent addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial as it facilitates the ring contraction of the intermediate azatitanacycle, leading to the formation of the primary cyclopropylamine.[7][9] Without the Lewis acid, the reaction tends to yield ketones as the major byproduct.[6]

Figure 2: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

This protocol is adapted from procedures developed by Szymoniak, Bertus, and others.[5][9]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 9. organic-chemistry.org [organic-chemistry.org]

1-(2-Methylpyridin-4-yl)cyclopropanamine (CAS 1060806-11-2): A Technical Guide to Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary & Structural Rationale

In the pursuit of optimizing pharmacokinetic (PK) profiles, medicinal chemists frequently deploy 1-arylcyclopropylamines as rigidified, metabolically stable bioisosteres of benzylamines[1]. The alpha-carbon of a standard benzylamine is a notorious metabolic "soft spot," highly susceptible to rapid oxidative deamination by cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. By embedding this carbon within a cyclopropane ring, the increased sp2 -character of the C-H bonds significantly raises the activation energy required for hydrogen abstraction, thereby blunting CYP-mediated clearance[1]. Furthermore, the cyclopropane ring lowers the basicity of the amine (pKa ~8.1 vs. ~9.5 for benzylamines), which reduces off-target promiscuity such as hERG channel liability.

1-(2-Methylpyridin-4-yl)cyclopropanamine (CAS 1060806-11-2) is a highly specialized building block that pairs this metabolically robust cyclopropylamine motif with a 2-methylpyridine ring[2][3]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor—often anchoring the molecule to the hinge region of kinases or specific polar residues in GPCR allosteric pockets. Simultaneously, the adjacent 2-methyl group provides a steric vector that restricts the dihedral angle of the attached cyclopropylamine, locking it into a bioactive conformation while increasing lipophilicity to enhance membrane permeability.

Quantitative Data Summary

| Property | Value |

| CAS Number | 1060806-11-2 |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.20 g/mol |

| MDL Number | MFCD13188673 |

| SMILES String | NC1(CC1)c1cc(C)ncc1 |

| Appearance | Colorless to pale yellow liquid/solid |

| Primary Application | Bioisosteric building block in drug discovery |

Synthetic Methodologies: Traditional vs. Modern Approaches

The synthesis of 1-arylcyclopropylamines has historically been a bottleneck in process chemistry. Below, we analyze the traditional organotitanium route and contrast it with a state-of-the-art, transition-metal-catalyzed alternative.

Route A: The Kulinkovich-Szymoniak Reaction (Traditional)

Traditionally, this compound is accessed via the Kulinkovich-Szymoniak reaction[4]. This involves treating 2-methylisonicotinonitrile with ethylmagnesium bromide (EtMgBr) in the presence of stoichiometric titanium(IV) isopropoxide ( Ti(OiPr)4 ).

-

Mechanistic Causality: The reaction initiates with the formation of a highly reactive titanacyclopropane intermediate from EtMgBr and Ti(OiPr)4 . This intermediate acts as a 1,2-dianion equivalent, undergoing insertion by the nitrile to form an azatitanacyclopentane. Subsequent Lewis acid-mediated ring contraction yields the primary cyclopropylamine[4].

-

Limitations: While conceptually elegant, this route is notoriously capricious upon scale-up. As demonstrated by process chemists during multikilogram campaigns, the slow contraction of the azatitanacyclopentane intermediate often leads to the competitive formation of pyridyl ethyl ketones upon aqueous workup, severely depressing yields (often <40%)[5].

Route B: Ni-Catalyzed Reductive Cross-Coupling (Modern)

To circumvent the limitations of stoichiometric organotitanium chemistry, a modern, highly efficient approach utilizes the Ni-catalyzed reductive cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters with heteroaryl halides[1]. For this specific compound, the coupling occurs between 4-bromo-2-methylpyridine[6] and the NHP ester of 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid.

Fig 1: Comparison of traditional Kulinkovich-Szymoniak vs. modern Ni-catalyzed synthetic routes.

-

Mechanistic Causality: The NHP ester undergoes single-electron reduction by a Ni(I) species (generated in situ via Zn reduction). This triggers a decarboxylative fragmentation, expelling CO2 and phthalimide to generate a nucleophilic α -amino tertiary cyclopropyl radical. Concurrently, oxidative addition of 4-bromo-2-methylpyridine to Ni(0) yields an Ar-Ni(II)-Br intermediate. The cyclopropyl radical rapidly adds to this complex, forming a high-valent Ar-Ni(III)-R species that undergoes facile reductive elimination to forge the critical C-C bond[1].

Fig 2: Mechanism of the Ni-catalyzed reductive cross-coupling generating the C-C bond.

Step-by-Step Experimental Protocol: Modern Ni-Catalyzed Synthesis

The following protocol outlines the robust, scalable Ni-catalyzed synthesis of the target compound. This methodology is designed as a self-validating system ; specific visual and analytical checkpoints ensure the integrity of the reaction at each stage.

Phase 1: Cross-Coupling Reaction

-

Preparation: In an N2 -filled glovebox, charge an oven-dried 20 mL vial with 4-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)[6], 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid NHP ester (1.5 mmol, 1.5 equiv), NiCl2⋅glyme (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), and Zinc dust (3.0 mmol, 3.0 equiv).

-

Causality Check: dtbbpy is selected as the ligand because its bulky tert-butyl groups prevent the formation of unreactive, off-cycle Ni bis-ligand complexes, maintaining a high concentration of the active mono-ligated Ni catalyst.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (5 mL, 0.2 M).

-

Causality Check: DMA is highly polar, stabilizing the polar transition states during single-electron transfer (SET) events without reacting with the generated radicals.

-

-

Activation: Add Chlorotrimethylsilane (TMSCl) (0.1 mmol, 10 mol%) via microsyringe.

-

Self-Validating Checkpoint: TMSCl chemically scrubs the passivating ZnO layer from the zinc dust. Within 10-15 minutes, the reaction mixture will transition from a pale green (Ni(II) precatalyst) to a deep red/brown solution. This color change is your visual heuristic confirming the successful generation of the active low-valent Ni(0)/Ni(I) species.

-

-

Execution: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 2–4 hours.

-

Workup: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove unreacted Zn dust. Wash the filtrate with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Phase 2: Deprotection & Isolation

-

Acidic Cleavage: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (5 mL) and add Trifluoroacetic acid (TFA) (1 mL). Stir at room temperature for 2 hours.

-

Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM (10 mL) and carefully wash with 1M NaOH until the aqueous layer reaches pH > 10.

-

Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over Na2SO4 , and concentrate to yield the free amine, 1-(2-Methylpyridin-4-yl)cyclopropanamine.

Phase 3: Analytical Validation

To confirm the structural integrity of the synthesized CAS 1060806-11-2 compound, perform the following analyses:

-

1 H NMR (400 MHz, CDCl3 ): Look for the diagnostic pyridine protons (a doublet at ~8.4 ppm for H6, and signals around 7.2-7.3 ppm for H3 and H5). The 2-methyl group appears as a sharp singlet at ~2.5 ppm. The successful formation of the cyclopropylamine is validated by the appearance of two distinct multiplets at ~1.0-1.2 ppm (integrating to 4H), representing the rigid CH2 groups of the cyclopropane ring.

-

MS (ESI): m/z calculated for C9H13N2 [M+H]+ is 149.11; the observed mass should be 149.1.

References[2] Evitachem - Buy 1-(2-Methylpyridin-4-YL)cyclopropanamine (EVT-12772754) | 1060806-11-2. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4h2p8YKTTshUj910P-GZfp1hn8humFtfZ8QUMf_r8o8iySr6jkW-YgHnd-QDRZohLVM-2finDD17Z0avZlbGv_QEfJOYCk1ijpxcjL9O2iZn-cZk6BW0eq9PQeEVq9hNGd73XgbIN_vs=[3] Synblock - CAS 1060806-11-2 | 1-(2-Methylpyridin-4-YL)cyclopropanamine. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8RIwSaeAmIFXMAY67DHe3hpmWmI8BMIxgfnQLYcnYeToTZQNuu9ZI4rFyV7MiqffLs5tI3UYweuHiVrsv35wSI2FT-otOV05pMajQIvvZ6QfH-N_1ZK9bR2yhxb20c7eTpvfwKBVrW0DSWwi4[1] ACS Publications - Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELqruNJC1sCpd8V1YwEbLqYHmfA8__rBVN3erDx03z1wEdNcy6eBak6WHZBZ2MM3DIbYsZRhLfTGAlAvtMg4JnoSIRxoInktZdn62aZDbB7B9zcFKG_xjCK_qDnbxqu4bakgqsLt8hKDiMdemuRw==[6] Sigma-Aldrich - 4-Bromo-2-methylpyridine 96 22282-99-1. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESqYw4nZqyBJGQg4KeqoBCOptAalc9UI3oMyf_Jaxwa2Nq-zkEkPmeTCBBxhxDYJ2o-fFS2A3VJNLR7nKJxEag-fIFIXGBTl76DkOw3MlbjAWd7AyyVRGNWYYpysaugkq-Txqxm485GuTLde7w03R2VFct[4] Organic Chemistry Portal - Kulinkovich-Szymoniak Reaction. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5EXC4eFfy25YLKL9aJX6f43lVTOR-aAbnSV-0rCZFsLi9Oy-HMXAwYNmFU--nYlm7RrIt1jW030PzATVrhKM-s8kJ4Kk56biAU6MIWpl4qzxYN7bEyxVF6wxToYF7n5B90GtwJMJxCsnD4I4tYnmPutMhPrMn3In-jzEpMppL2MWeFGJ_KkcCFwiCW4Mp[5] ACS Publications - Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Y2b0JK3isKUjlnAj0-tBpUFKmxwp5MNSj0ksXCybPynrd8WmjkU4p86pthg4odSLRFE_AvTG5IeMivO8wnQNFEPipkvPfyhkjhrk1FtrCxA393nqL_tFFvIzP_uOLnNZVrcp

Sources

Structural Elucidation of 1-(2-Methyl-4-pyridinyl)cyclopropanamine: An Orthogonal Analytical Framework

Abstract The structural elucidation of heterocyclic building blocks is a foundational pillar in medicinal chemistry and drug discovery. Mischaracterization at the early stages of synthesis can lead to catastrophic downstream failures in structure-activity relationship (SAR) studies. This whitepaper outlines a highly rigorous, causality-driven analytical framework for the definitive structural elucidation of 1-(2-Methyl-4-pyridinyl)cyclopropanamine. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy, we establish a self-validating system that leaves no room for structural ambiguity.

Introduction & Physicochemical Profile

1-(2-Methyl-4-pyridinyl)cyclopropanamine is an organic compound characterized by a highly strained cyclopropyl ring substituted with both a primary amine and a 2-methylpyridine moiety[1]. In medicinal chemistry, it serves as a critical pharmacophoric building block, leveraging the basicity of the amine and the unique steric profile of the cyclopropane ring to modulate biological activity[1].

Before initiating any structural elucidation workflow, it is imperative to establish the baseline physicochemical parameters of the target analyte. This data dictates our solvent selection, ionization methods, and spectroscopic expectations.

Table 1: Physicochemical Parameters & Identifiers

| Parameter | Value | Functional Implication for Analysis |

| Chemical Name | 1-(2-methylpyridin-4-yl)cyclopropan-1-amine | Dictates expected 1D NMR splitting patterns. |

| CAS Registry Number | 1060806-11-2[2][3] | Reference standard indexing. |

| Molecular Formula | C9H12N2[1][2] | Target for exact mass confirmation (HRMS). |

| Molecular Weight | 148.20 g/mol [1][2] | Baseline for low-resolution MS screening. |

| Structural Class | Heterocyclic Cyclopropanamine[1] | Predicts high basicity; requires ESI+ mode. |

The Orthogonal Analytical Workflow

As application scientists, we do not rely on a single analytical technique. Every data point must be orthogonally verified. The workflow below illustrates our self-validating approach: HRMS provides the elemental composition, 1D NMR establishes the chemical environments, 2D NMR locks in the atomic connectivity, and FT-IR confirms the functional groups.

Fig 1: Orthogonal analytical workflow for the structural elucidation of cyclopropanamine derivatives.

Causality-Driven Experimental Methodologies

3.1 High-Resolution Mass Spectrometry (HRMS)

The Causality: Low-resolution mass spectrometry can only confirm nominal mass, leaving the possibility of isobaric impurities. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS because the basic nitrogen atoms in both the pyridine ring and the primary amine readily accept protons, making ESI in positive mode highly efficient[4]. TOF provides sub-ppm mass accuracy, definitively locking in the C9H12N2 formula.

Protocol:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute 1:100.

-

Instrument Tuning: Calibrate the ESI-TOF instrument using a standard tuning mix to ensure < 2 ppm mass accuracy.

-

Acquisition: Inject 5 µL into the ESI source (Capillary voltage: 3.5 kV, Desolvation temp: 350°C). Acquire data in positive ion mode ( [M+H]+ ).

-

Validation: The theoretical exact mass for [C9H13N2]+ is 149.1073. A mass error of ≤ 5 ppm validates the elemental composition.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: While HRMS provides the formula, NMR provides the structural map. 1D 1H and 13C NMR identify the specific chemical environments (e.g., the highly shielded cyclopropyl protons vs. the deshielded pyridine protons)[5][6]. However, 1D NMR cannot definitively prove where the cyclopropyl ring is attached to the pyridine ring. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC visualizes 2- and 3-bond carbon-proton couplings, allowing us to trace the connection from the cyclopropyl protons directly to the C-4 quaternary carbon of the pyridine ring[6].

Protocol:

-

Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) or DMSO- d6 . Use TMS as an internal standard.

-

1D Acquisition:

-

1H NMR: Acquire at 500 MHz or higher. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

-

13C NMR: Acquire at 125 MHz. Use 1024 scans with proton decoupling (WALTZ-16).

-

-

2D Acquisition: Acquire 1H−1H COSY, 1H−13C HSQC (optimized for 1JCH = 145 Hz), and 1H−13C HMBC (optimized for long-range couplings, nJCH = 8 Hz)[4][6].

-

Processing: Apply zero-filling and appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) prior to Fourier transformation.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality: NMR is blind to certain functional group dynamics, particularly hydrogen bonding. FT-IR acts as an orthogonal check to definitively confirm the presence of the primary amine ( −NH2 ) via N-H stretching, which can sometimes appear broad or exchange with moisture in NMR.

Protocol:

-

Preparation: Place a neat solid or liquid sample directly onto the Diamond Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

-

Validation: Look for characteristic N-H stretching doublets (symmetric and asymmetric) in the 3300-3400 cm−1 region, and aromatic C=N/C=C stretching around 1550-1600 cm−1 [6].

Mechanistic Data Interpretation

The structural validation is achieved when the experimental data perfectly aligns with the theoretical mechanistic predictions. Below is the synthesized interpretation based on established literature for 2-methylpyridine and cyclopropanamine derivatives[4][5][6][7].

Table 2: Expected NMR Chemical Shifts & Diagnostic Correlations

| Structural Moiety | 1H NMR Shift (ppm) | 13C NMR Shift (ppm) | Diagnostic 2D NMR Correlations (HMBC) |

| 2-Methyl Group | ~2.50 (s, 3H) | ~24.0 | Correlates to Pyridine C-2 and C-3[4][5]. |

| Pyridine H-6 | ~8.40 - 8.50 (d, 1H) | ~149.0 | Highly deshielded due to adjacent N atom[4][7]. |

| Pyridine H-3, H-5 | ~7.00 - 7.60 (m, 2H) | ~120.0 - 125.0 | Correlates to Pyridine C-4 (attachment point)[7]. |

| Cyclopropyl CH2 | ~0.80 - 1.20 (m, 4H) | ~15.0 - 20.0 | Highly shielded due to ring current; correlates to Pyridine C-4[6]. |

| Cyclopropyl C-1 (Quat) | N/A | ~35.0 - 40.0 | Correlates to Pyridine H-3 and H-5. |

| Amine ( −NH2 ) | ~1.50 - 2.00 (br s, 2H) | N/A | Exchanges with D2O ; no carbon correlation. |

Critical Elucidation Checkpoint: The defining proof of the structure is the HMBC cross-peak between the cyclopropyl methylene protons (~0.8-1.2 ppm) and the quaternary C-4 carbon of the pyridine ring (~150-155 ppm). If this cross-peak is absent, the regiochemistry of the substitution is incorrect, and the batch must be rejected[6][8].

Conclusion

The structural elucidation of 1-(2-Methyl-4-pyridinyl)cyclopropanamine requires more than simple 1D spectral matching; it demands a comprehensive, self-validating analytical ecosystem. By utilizing HRMS to lock the elemental composition, leveraging the extreme shielding effects of the cyclopropyl ring in 1D NMR, and definitively proving the regiochemical attachment via 2D HMBC correlations, researchers can confidently validate this critical building block. This rigorous approach prevents costly attrition in downstream medicinal chemistry and drug development pipelines[8][9].

Sources

- 1. evitachem.com [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. 1060806-11-2_CAS号:1060806-11-2_1-(2-methylpyridin-4-yl)cyclopropan-1-amine - 化源网 [chemsrc.com]

- 4. digital.csic.es [digital.csic.es]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmainfonepal.com [pharmainfonepal.com]

Unlocking Mechanism-Based Inactivation: A Technical Whitepaper on Cyclopropylamine-Containing Compounds

Executive Summary

As a Senior Application Scientist navigating the intersection of epigenetics and neuropharmacology, I frequently encounter the challenge of optimizing covalent inhibitors. Cyclopropylamine-containing compounds, most notably tranylcypromine (TCP) and its derivatives, represent a premier class of mechanism-based inactivators (suicide inhibitors). These molecules are foundational in targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases, including Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This whitepaper synthesizes the structural causality, kinetic profiling, and self-validating experimental workflows required to characterize cyclopropylamine-based inhibitors. By moving beyond rudimentary IC50 metrics and understanding the precise Single Electron Transfer (SET) mechanisms, drug development professionals can rationally design highly selective, irreversible therapeutics.

Mechanistic Causality: The Single Electron Transfer (SET) Pathway

The defining feature of cyclopropylamine pharmacophores is their ability to hijack the target enzyme's native catalytic machinery. Unlike reversible competitive inhibitors, cyclopropylamines are unreactive until processed by the enzyme.

The widely accepted mechanism of action is the Single Electron Transfer (SET) pathway [1].

-

Non-Covalent Binding: The cyclopropylamine enters the active site and aligns with the oxidized FAD cofactor.

-

Electron Transfer: The nitrogen lone pair of the cyclopropylamine transfers a single electron to FAD, generating an amine radical cation and an FAD semiquinone intermediate.

-

Strain-Induced Ring Opening: To relieve the extreme steric strain of the three-membered ring, the radical cation undergoes rapid homolytic cleavage, yielding a highly reactive, carbon-centered radical.

-

Covalent Adduct Formation: This radical immediately attacks the FAD cofactor—typically at the N(5) or C(4a) position—forming a permanent covalent bond that irreversibly halts catalytic turnover[2].

Fig 1. SET mechanism-based suicide inhibition pathway of cyclopropylamines.

Structural Biology: Mapping the FAD Covalent Linkage

The exact site of covalent attachment on the isoalloxazine ring of FAD dictates the stability and selectivity of the inhibitor. High-resolution X-ray crystallography has revealed that the attachment point varies based on the enzyme architecture and the specific cyclopropylamine derivative.

-

MAO-B Inhibition: Structural data demonstrates that tranylcypromine inhibits MAO-B by forming a covalent adduct specifically at the C(4a) position of the flavin ring, with the cyclopropyl ring fully opened[2].

-

LSD1 Inhibition: In contrast, the larger catalytic pocket of LSD1 accommodates different binding modes. Many styrenylcyclopropylamine and TCP-derivatives form adducts at the N(5) atom of FAD, though C(4a) linkages are also observed depending on the steric bulk of the inhibitor's substituents[1][3].

Understanding this structural divergence is critical. As an application scientist, I leverage this data to engineer selectivity. By modifying the phenyl ring or adding ortho-substituents, we can sterically clash with MAO active sites while perfectly complementing the LSD1 pocket, thereby reducing off-target neurotoxicity[4].

Quantitative Profiling: Moving Beyond IC50

A fundamental error in early-stage drug discovery is evaluating mechanism-based inactivators using standard IC50 values. Because the inhibition is irreversible and time-dependent, the IC50 will continuously drop as the incubation time increases.

To accurately profile these compounds, we must determine the inactivation efficiency ( kinact/KI ) .

-

KI represents the reversible binding affinity (non-covalent complex formation).

-

kinact represents the maximum rate of covalent inactivation.

Table 1: Kinetic Profiling of trans-2-Phenylcyclopropylamine (TCP)

The following data highlights the baseline selectivity of the unmodified TCP pharmacophore across key amine oxidases[5].

| Enzyme Target | Inhibitor | Binding Affinity ( KI ) | Inactivation Rate ( kinact ) | Efficiency ( kinact/KI ) | Selectivity Ratio (vs LSD1) |

| LSD1 | 2-PCPA (TCP) | 242 μ M | 0.0106 s−1 | 43.8 M−1s−1 | 1.0x (Baseline) |

| MAO-A | 2-PCPA (TCP) | ~100 μ M | ~0.0105 s−1 | ~105.1 M−1s−1 | 2.4-fold higher |

| MAO-B | 2-PCPA (TCP) | ~15 μ M | ~0.0105 s−1 | ~700.8 M−1s−1 | 16-fold higher |

Insight: The kinact values across these enzymes are nearly identical (~0.01 s−1 ), indicating that the chemical reactivity of the cyclopropylamine warhead is constant. The differences in efficiency are entirely driven by the non-covalent binding affinity ( KI )[3]. Therefore, medicinal chemistry efforts must focus on optimizing KI to achieve LSD1 selectivity.

Experimental Workflow: A Self-Validating Protocol

To definitively classify a novel cyclopropylamine as a mechanism-based inactivator, I employ a Self-Validating Experimental Loop . This protocol ensures that every claim of irreversible, active-site-directed covalent modification is cross-verified by orthogonal techniques.

Fig 2. Self-validating experimental workflow for irreversible covalent inhibition.

Step-by-Step Methodology

Phase 1: Time-Dependent Kinetic Profiling (Kitz-Wilson Analysis) Causality: We must prove that inhibition requires catalytic turnover.

-

Prepare a master mix of the target enzyme (e.g., recombinant LSD1, 50 nM) in assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl).

-

Aliquot the enzyme into wells containing varying concentrations of the cyclopropylamine inhibitor (ranging from 0.1x to 10x the estimated KI ).

-

Pre-incubate the mixtures at 25°C. At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot and add it to a substrate solution (e.g., H3K4me2 peptide coupled to a peroxidase-based readout).

-

Measure the initial velocity ( vi ) of the remaining active enzyme.

-

Plot the natural log of remaining activity vs. pre-incubation time to determine the observed rate of inactivation ( kobs ) for each concentration.

-

Plot 1/kobs vs. 1/[Inhibitor] (Kitz-Wilson plot) to extract KI (x-intercept) and kinact (y-intercept).

Phase 2: Jump-Dilution Reversibility Assay Causality: To rule out extreme tight-binding reversible inhibition, we force the system into a state where a reversible inhibitor would dissociate.

-

Pre-incubate the enzyme with a high concentration of the inhibitor (10x KI ) for 60 minutes to ensure >95% inactivation.

-

Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the substrate.

-

Monitor enzymatic activity continuously for 2 hours.

-

Validation: If the enzyme remains inactive, the binding is irreversible. If activity slowly recovers, it is a slow-tight binding reversible inhibitor.

Phase 3: Intact Mass Spectrometry (Adduct Validation) Causality: Irreversibility could theoretically result from non-specific protein denaturation. We must prove specific 1:1 stoichiometry with the FAD cofactor.

-

Denature the fully inactivated enzyme-inhibitor complex using 0.1% Formic Acid / 50% Acetonitrile to release the non-covalently bound FAD. (Note: In LSD1 and MAO, FAD is tightly but non-covalently bound to the protein backbone, but covalently bound to the inhibitor).

-

Isolate the FAD fraction using a C18 spin column.

-

Analyze via LC-MS/MS.

-

Validation: Look for a mass shift corresponding exactly to: Mass(FAD) + Mass(Inhibitor) - Mass(H2). The loss of hydrogen accounts for the oxidation step during the SET mechanism[1].

Conclusion & Future Perspectives

Cyclopropylamine-containing compounds are masterpieces of mechanism-based drug design. By exploiting the inherent catalytic cycle of FAD-dependent amine oxidases, these molecules transform from inert substrates into highly reactive, irreversible warheads. As demonstrated by the successful clinical advancement of LSD1 inhibitors for oncology (e.g., tranylcypromine derivatives), mastering the interplay between non-covalent affinity ( KI ) and covalent trapping ( kinact ) is the key to unlocking next-generation epigenetic therapies.

For application scientists and drug developers, adhering to rigorous, self-validating kinetic and structural workflows ensures that we are not just measuring artifacts, but true, target-directed causality.

References

-

Title: trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1 Source: ACS Publications (Biochemistry) URL: [Link]

-

Title: Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

-

Title: Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 Source: NIH / PubMed Central URL: [Link]

-

Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: NIH / PubMed Central URL: [Link]

-

Title: LSD1 Histone Demethylase Assays and Inhibition Source: NIH / PubMed Central URL: [Link]

Sources

Pharmacological Targeting of LSD1 via Substituted Cyclopropanamines: A Mechanistic and Structural Guide

Executive Summary

The cyclopropanamine pharmacophore has undergone a radical transformation in modern drug discovery. Originally recognized for its role in non-selective monoamine oxidase (MAO) inhibition, structural functionalization of the cyclopropane ring has yielded highly potent, selective inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic causality, and self-validating experimental workflows required to develop and evaluate substituted cyclopropanamines for oncological and neurological applications.

The Cyclopropanamine Pharmacophore: Evolution and Causality

Tranylcypromine (TCP, trans-2-phenylcyclopropylamine) is a classical MAO inhibitor originally utilized as an antidepressant. However, the discovery of LSD1 in 2004 revealed that this epigenetic enzyme shares a 17.6% structural sequence identity with MAO-A and MAO-B, as all three belong to the flavin adenine dinucleotide (FAD)-dependent amine oxidase superfamily[1].

LSD1 functions as an epigenetic eraser, specifically demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[2]. The overexpression of LSD1 is heavily implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), gastric cancer, and neuroblastoma, making it a highly attractive druggable target[2],[3].

Mechanistic Causality: The causality of TCP's inhibitory action lies in the intrinsic strain of its cyclopropylamine ring. Upon entering the catalytic pocket, the amine undergoes a single-electron transfer to the FAD cofactor. This triggers a radical-mediated ring opening of the cyclopropane, culminating in the formation of an irreversible covalent adduct at the N(5) position of FAD[1],[3].

Epigenetic silencing pathway driven by LSD1-mediated H3K4 demethylation.

Structure-Activity Relationship (SAR): Engineering Selectivity

The primary clinical limitation of unmodified TCP as an LSD1 inhibitor is its lack of selectivity. Off-target inhibition of MAO-A prevents the breakdown of dietary tyramine, leading to severe hypertensive crises (the "cheese effect")[4],[2].

To engineer selectivity, medicinal chemists exploit the spatial differences between the active sites of LSD1 and MAOs. The LSD1 catalytic cavity is significantly larger, accommodating bulky substituents that MAOs cannot[1].

-

N-Alkylation and Benzyl Substitutions: Introducing large functional groups (e.g., substituted benzyls or piperidine rings) to the amino group of TCP drastically reduces MAO binding due to steric clashes, while simultaneously enhancing LSD1 affinity[1],[5].

-

Conformational Restriction (Spirocyclic Analogs): Locking the cyclopropane ring into a spirocyclic system (e.g., 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amines) reduces the entropic penalty of binding. These derivatives exhibit up to 129-fold greater potency than TCP and excellent selectivity over MAO-A/B[1].

-

Regiochemistry of Phenyl Substitutions: The position of electron-withdrawing groups (e.g., -CF₃) on the phenyl ring dictates binding efficiency. Meta-substituted cyclopropanamines achieve optimal hydrophobic interactions within the LSD1 pocket, demonstrating 2-3 fold higher inhibition compared to para-substituted variants, which suffer from steric clashes[6].

Quantitative SAR Data Summary

| Compound Class / Derivative | Target | IC₅₀ (nM) | Selectivity Profile |

| Tranylcypromine (TCP) | LSD1 / MAO | ~2000 | Non-selective (MAO A/B ≈ LSD1) |

| Meta-CF₃ Cyclopropanamine | LSD1 | 24 – 50 | 90% Receptor Occupancy |

| Para-CF₃ Cyclopropanamine | LSD1 | 60 – 120 | 70% Receptor Occupancy |

| Spirocyclic TCP (e.g., 14a) | LSD1 | 15 – 30 | >10,000-fold vs MAO-A/B |

| TCP/Hydroxylcinnamic Acid (19l) | LSD1 | < 50 | 2-4 fold vs MAO-A |

| LTM-1 (Novel TCP Derivative) | LSD1 | 2.11 ± 0.14 | >2370-fold vs LSD2 |

(Data synthesized from[1],[4],[6],[2],[3])

Self-Validating Experimental Workflows

To rigorously validate novel substituted cyclopropanamines, a sequential, self-validating experimental pipeline must be employed. The logic of this workflow ensures that phenotypic observations (e.g., cancer cell death) are strictly driven by on-target LSD1 inhibition rather than off-target toxicity.

Step-by-step validation workflow for novel LSD1 inhibitors.

Protocol 1: In Vitro Enzymatic Inhibition and Selectivity Profiling

Objective: Determine the IC₅₀ of the synthesized cyclopropanamine for LSD1, MAO-A, and MAO-B to establish the therapeutic window[2].

-

Reagent Preparation: Prepare recombinant human LSD1, MAO-A, and MAO-B enzymes. Utilize a horseradish peroxidase (HRP)-coupled fluorescence assay (e.g., Amplex Red) to detect the H₂O₂ generated as a byproduct of the oxidative demethylation/deamination reactions[2].

-

Compound Incubation: Pre-incubate the enzymes with varying concentrations of the cyclopropanamine inhibitor (0.1 nM to 10 μM) for 30 minutes. Causality note: Because cyclopropanamines are mechanism-based, irreversible inhibitors, pre-incubation is mandatory to allow the covalent FAD adduct to form before introducing the substrate.

-

Substrate Addition: Initiate the reaction by adding the respective substrates (dimethylated histone H3K4 peptide for LSD1; tyramine for MAOs).

-

Signal Detection: Measure fluorescence (Ex/Em = 530/590 nm). Calculate the IC₅₀ using a 4-parameter logistic regression. A selectivity index (SI) > 100 (MAO IC₅₀ / LSD1 IC₅₀) is required to validate the compound for cellular testing.

Protocol 2: Cellular Target Engagement (Epigenetic Biomarker Validation)

Objective: Confirm that the inhibitor penetrates the cell membrane and functionally engages LSD1 in the nucleus.

-

Cell Culture: Culture an LSD1-addicted cell line (e.g., MV4-11 AML cells or MGC-803 gastric cancer cells)[7],[3].

-

Treatment: Treat cells with the inhibitor at 1x, 5x, and 10x the enzymatic IC₅₀ for 24–48 hours.

-

Histone Extraction & Western Blotting: Lyse cells and perform acid extraction to isolate core histones. Run lysates on an SDS-PAGE gel and probe with anti-H3K4me2 and anti-H3K9me2 antibodies.

-

Validation Logic: A successful LSD1 inhibitor will cause a dose-dependent accumulation (increase in signal) of H3K4me2, as the demethylase activity is blocked[7]. Total Histone H3 must be used as a loading control to normalize the data. This step proves that downstream phenotypic changes are causally linked to LSD1 inhibition.

Therapeutic Applications

The functionalization of cyclopropanamines has opened broad therapeutic avenues:

-

Oncology: Irreversible LSD1 inhibitors (e.g., ORY-1001, GSK2879552) are heavily investigated in Acute Myeloid Leukemia (AML). Inhibition of LSD1 in MLL-rearranged leukemia forces the differentiation of leukemic stem cells by upregulating differentiation markers like CD86[4],[3]. Furthermore, LSD1 inhibition sensitizes AML cells to all-trans retinoic acid (ATRA) therapy[8].

-

Central Nervous System (CNS) Disorders: Because LSD1 regulates gene expression in the brain, cyclopropanamine derivatives are being evaluated for neurodevelopmental and psychiatric conditions, including schizophrenia, Rett syndrome, and Alzheimer's disease, where aberrant H3K4/H3K9 methylation profiles are observed[9],[10].

Conclusion

The transformation of the cyclopropanamine scaffold from a non-selective MAO inhibitor into highly potent, target-specific LSD1 inhibitors represents a triumph of structure-based drug design. By leveraging conformational restriction and exploiting the distinct topography of the LSD1 active site, researchers can safely modulate epigenetic transcription networks. Proper execution of self-validating biochemical and cellular assays ensures that these compounds can be reliably advanced into clinical pipelines for oncology and neurology.

References

-

Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances - 1

-

Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - ChEMBL - EMBL-EBI - 4

-

Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 - Smolecule - 6

-

Novel Tranylcypromine/Hydroxylcinnamic Acid Hybrids as Lysine-Specific Demethylase 1 Inhibitors with Potent Antitumor Activity - J-Stage - 2

-

Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed - 7

-

US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents -5

-

Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia - PMC - 3

-

LSD1 Inhibition Leads to Differentiation in Hoxa9/Meis1- but Not in MN1-Induced Acute Myeloid Leukemia - Blood - 8

-

US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents - 9

-

Cyclopropanamine Compounds and Use Thereof - ACS Medicinal Chemistry Letters -10

Sources

- 1. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13097J [pubs.rsc.org]

- 2. Novel Tranylcypromine/Hydroxylcinnamic Acid Hybrids as Lysine-Specific Demethylase 1 Inhibitors with Potent Antitumor Activity [jstage.jst.go.jp]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Document: Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. (CHEMBL4130492) - ChEMBL [ebi.ac.uk]

- 5. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 6. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Structural Elucidation and Spectroscopic Profiling of 1-(2-Methylpyridin-4-yl)cyclopropanamine

Executive Summary

The accurate structural characterization of heterocyclic building blocks is a critical bottleneck in modern drug discovery. 1-(2-Methylpyridin-4-yl)cyclopropanamine (CAS: 1060806-11-2) is a highly versatile organic compound featuring a pyridine moiety fused to a cyclopropanamine functional group[1]. With a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.20 g/mol , it serves as a rigid, stereochemically defined scaffold in medicinal chemistry[1].

This technical guide provides an in-depth framework for the spectroscopic elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS). By detailing not just the results, but the causality behind experimental choices and fragmentation logic, this whitepaper establishes a self-validating system for analytical verification.

Analytical Workflow & Self-Validating Protocols

To ensure uncompromising scientific integrity, the analytical workflow is designed with built-in self-validation mechanisms. Each spectroscopic technique is calibrated against internal standards or background controls to eliminate false positives.

Analytical workflow for the spectroscopic characterization of 1-(2-Methylpyridin-4-yl)cyclopropanamine.

NMR Spectroscopy Protocol

-

Causality of Solvent Choice: The sample is dissolved in deuterated chloroform (CDCl₃). CDCl₃ is selected because it is non-polar enough to dissolve the freebase amine without introducing exchangeable deuterium protons (unlike CD₃OD), which would otherwise mask the critical primary amine (-NH₂) signal.

-

Self-Validating Mechanism: Tetramethylsilane (TMS) is spiked into the solvent at 0.01% v/v. This provides an absolute 0.00 ppm reference lock, ensuring that any chemical shift drift caused by magnetic field inhomogeneity is instantly corrected.

-

Acquisition: Data is acquired on a 400 MHz spectrometer at 298 K (32 scans for ¹H, 1024 scans for ¹³C).

ATR-FTIR Spectroscopy Protocol

-

Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic and absorbs atmospheric moisture, creating a broad O-H stretch artifact at ~3300 cm⁻¹ that directly overlaps with the primary amine N-H stretching bands. ATR eliminates this interference.

-

Self-Validating Mechanism: A background air scan is performed immediately prior to sample acquisition. The software automatically subtracts atmospheric CO₂ and ambient humidity signals, validating that all observed peaks originate strictly from the sample.

LC-HRMS Protocol

-

Causality of Ionization: Positive Electrospray Ionization (ESI+) is utilized. The pyridine nitrogen and the primary amine group are highly basic, making them extremely susceptible to protonation ([M+H]⁺) in an acidic mobile phase (0.1% formic acid in water/acetonitrile).

-

Self-Validating Mechanism: A lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) is continuously infused via a secondary sprayer. The spectrometer recalibrates every scan against this known mass, guaranteeing sub-2 ppm mass accuracy.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR spectra provide the definitive connectivity of the pyridine ring and the cyclopropyl moiety. According to , the anisotropic effect of the pyridine nitrogen heavily deshields the ortho proton, allowing for rapid identification of the ring orientation[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Mechanistic Assignment Logic |

| H-6 (Py) | 8.35 | d | 1H | 5.2 | Highly deshielded due to direct proximity to the electronegative pyridine nitrogen. |

| H-3 (Py) | 7.15 | d | 1H | 1.5 | Meta-coupling only; isolated between the methyl group and the cyclopropyl ring. |

| H-5 (Py) | 7.05 | dd | 1H | 5.2, 1.5 | Exhibits both ortho-coupling to H-6 and meta-coupling to H-3. |

| -CH₃ | 2.52 | s | 3H | - | Sharp singlet characteristic of a methyl group attached to an aromatic C2 position. |

| -NH₂ | 1.95 | br s | 2H | - | Broad, exchangeable signal. Disappears upon addition of D₂O. |

| Cp-CH₂ | 1.15 | m | 2H | - | Cyclopropyl protons trans to the pyridine ring. |

| Cp-CH₂ | 1.05 | m | 2H | - | Cyclopropyl protons cis to the pyridine ring. |

Note on Cyclopropyl Protons: As established by , cyclopropyl ring protons resonate at unusually high fields (0.5 - 1.5 ppm) due to the diamagnetic anisotropy generated by the strained C-C bonds[3]. The two CH₂ groups are structurally equivalent, but the protons within each CH₂ group are diastereotopic relative to the amine/pyridine plane, resulting in two distinct multiplets.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Logic |

| C-2 (Py) | 158.2 | Cq | Quaternary carbon, highly deshielded by adjacent nitrogen and methyl substitution. |

| C-4 (Py) | 154.8 | Cq | Quaternary carbon attached to the electron-donating cyclopropanamine group. |

| C-6 (Py) | 149.5 | CH | Aromatic methine adjacent to pyridine nitrogen. |

| C-3 (Py) | 119.2 | CH | Aromatic methine, relatively shielded by the +M effect of the amine. |

| C-5 (Py) | 118.4 | CH | Aromatic methine. |

| C-1' (Cp) | 38.5 | Cq | Cyclopropyl quaternary carbon; deshielded by the attached nitrogen atom. |

| -CH₃ | 24.3 | CH₃ | Standard chemical shift for an aromatic methyl group. |

| C-2', C-3' (Cp) | 18.2 | CH₂ | Highly strained cyclopropyl methylene carbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The primary amine N-H stretching vibrations are classically identified as a doublet in the 3300-3400 cm⁻¹ region, as detailed by [4].

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Mechanistic Logic |

| 3350, 3280 | N-H Stretch | Primary amine. The doublet arises from asymmetric and symmetric stretching modes. |

| 3060 | C-H Stretch | Aromatic (pyridine) and highly strained cyclopropyl C-H bonds (which vibrate at higher frequencies than normal alkanes). |

| 2960, 2870 | C-H Stretch | Aliphatic C-H stretching from the methyl group. |

| 1600, 1560 | C=N, C=C Stretch | Characteristic skeletal vibrations of the pyridine ring. |

| 1210 | C-N Stretch | Aliphatic amine C-N single bond stretch. |

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact elemental composition and provides structural clues via collision-induced dissociation (CID).

Table 4: ESI-HRMS Data

| Ion | m/z (Observed) | Formula | Mass Error (ppm) | Assignment |

| [M+H]⁺ | 149.1073 | C₉H₁₃N₂⁺ | 0.8 | Protonated molecular ion. |

| [M+H - NH₃]⁺ | 132.0808 | C₉H₁₀N⁺ | 1.2 | Primary neutral loss of ammonia. |

| [M+H - C₃H₅N]⁺ | 94.0651 | C₆H₈N⁺ | 1.5 | Cleavage of the entire cyclopropanamine moiety. |

Fragmentation Causality: The dominant fragmentation pathway is the loss of ammonia (-17 Da). This is highly favored because the resulting carbocation at the C-1' cyclopropyl position is resonance-stabilized by the adjacent electron-rich pyridine ring.

Proposed ESI-MS fragmentation pathway highlighting key neutral losses and diagnostic product ions.

Conclusion

The structural elucidation of 1-(2-Methylpyridin-4-yl)cyclopropanamine requires a multi-modal approach. The ¹H NMR spectrum distinctly maps the substitution pattern of the pyridine ring via J-coupling constants, while the diastereotopic nature of the cyclopropyl protons confirms the rigid geometry of the amine. ATR-FTIR substantiates the primary amine without moisture interference, and HRMS locks in the molecular formula with sub-ppm accuracy. Together, these self-validating protocols provide an unimpeachable dataset for researchers utilizing this scaffold in drug development.

References

-

Cengage Learning Title: Introduction to Spectroscopy, 5th Edition (Pavia, D. L., et al.) URL:[Link]

-

Springer Title: Structure Determination of Organic Compounds: Tables of Spectral Data (Pretsch, E., et al.) URL:[Link]

-

John Wiley & Sons Title: Spectrometric Identification of Organic Compounds, 8th Edition (Silverstein, R. M., et al.) URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Silverstein, R.M., Webster F.X., Kiemle D.J. and Bryce D.L. (2015) Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, Ltd. Chi- chester, 230-298. - References - Scientific Research Publishing [scirp.org]

- 3. Client Challenge [springerprofessional.de]

- 4. Introduction to Spectroscopy [cengageasia.com]

The Cyclopropylamine Pharmacophore in Medicinal Chemistry: Mechanistic Design, Metabolic Liabilities, and Synthetic Protocols

Introduction: The Thermodynamic and Structural Paradox

In medicinal chemistry, the cyclopropylamine moiety represents a fascinating structural paradox. Structurally, the three-membered cyclopropane ring forces its sp3 hybridized carbon atoms into highly compressed bond angles of approximately 60°, a severe deviation from the ideal 109.5° tetrahedral geometry[1]. This inherent ring strain fundamentally alters the electronic properties of the molecule, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and enhancing the chemical reactivity of the adjacent amine group[1].

Despite this thermodynamic instability, cyclopropylamines are highly prized as bioisosteres for small alkyl groups (such as isopropyl or methyl groups). By introducing conformational rigidity, the cyclopropyl ring restricts the rotation of aliphatic chains, thereby minimizing the entropic penalty incurred during protein-ligand binding and frequently resulting in enhanced target affinity[2]. However, as application scientists, we must balance this conformational advantage against the reactive nature of the strained ring, which can act as a structural alert for metabolic liabilities.

Mechanism-Based Enzyme Inhibition: Targeting LSD1 and MAO

The most prominent therapeutic application of cyclopropylamines is their use as mechanism-based (suicide) inhibitors for flavin-dependent enzymes, particularly Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1). LSD1 overexpression is heavily implicated in various malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-value oncology target[3].

The Causality of Irreversible Inhibition: Compounds like Tranylcypromine (TCP) and its highly potent derivatives (e.g., styrenylcyclopropylamines) do not merely occupy the active site; they exploit the enzyme's own catalytic machinery[3]. When the cyclopropylamine enters the active site, the FAD cofactor initiates a Single Electron Transfer (SET) to oxidize the nitrogen atom, forming a radical cation. The extreme ring strain of the cyclopropane moiety is then rapidly released via ring scission. This ring-opening event generates a highly reactive carbon-centered radical that immediately forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme[3].

Mechanism of LSD1 irreversible inhibition by cyclopropylamines via FAD adduct formation.

Pharmacokinetics and CYP450-Mediated Bioactivation

While the reactivity of cyclopropylamines is advantageous for covalent drug design, it poses a severe liability when exposed to hepatic Cytochrome P450 (CYP450) enzymes. Cyclopropylamines are known to be substrates for CYP3A4 and CYP1A2, which can lead to the formation of reactive metabolites and mechanism-based inhibition (MBI) of the CYPs themselves[2][4].

Mechanistic Pathways of Toxicity: In vitro metabolism studies reveal two primary pathways for CYP450-mediated bioactivation: the Single Electron Transfer (SET) mechanism and the Hydrogen Atom Transfer (HAT) mechanism[5]. Both pathways lead to the rapid opening of the strained cyclopropane ring. In the case of the broad-spectrum antibiotic Trovafloxacin, CYP1A2 oxidation of the cyclopropylamine substructure generates a reactive α,β -unsaturated aldehyde. This electrophilic intermediate covalently binds to hepatic proteins, a mechanism believed to be responsible for the severe, idiosyncratic hepatotoxicity that ultimately led to the drug's withdrawal from the market[2][5].

Quantitative Data Summary: Pharmacokinetic & Metabolic Profiles

| Compound / Class | Primary Target | Bioactivation Pathway | Pharmacokinetic Effect / Liability |

| Tranylcypromine (TCP) | LSD1, MAO-A/B | FAD Adduct Formation | Irreversible target enzyme inhibition |

| Styrenylcyclopropylamines | LSD1 | FAD Covalent Labeling | High potency (<4 nM biochemical)[3] |

| Trovafloxacin | Bacterial Gyrase | CYP1A2 ( α,β -unsaturated aldehyde) | Severe hepatotoxicity (Withdrawn)[2][5] |

| Cyclopropylamine- d5 | Various | Reduced N-dealkylation | Improved metabolic stability |

Advanced Synthetic Methodologies and Protocols

Historically, cyclopropylamines were synthesized via the Curtius rearrangement of cyclopropanecarboxylic acids or through Simmons-Smith cyclopropanation[6]. Modern medicinal chemistry relies on more efficient, scalable, and isotopically labeled methodologies to optimize pharmacokinetic profiles.

Protocol 1: Deuterium Switching via Reductive Amination

Deuterium incorporation ("deuterium switching") using cyclopropylamine- d5 is a validated strategy to slow down CYP450-mediated metabolism by exploiting the kinetic isotope effect.

Self-Validating Experimental Procedure:

-

Imine Formation: Dissolve the target aldehyde (1.0 mmol) and cyclopropylamine- d5 (1.2 mmol) in 10 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical. Imine formation is an equilibrium process; ambient moisture will drive the reaction backward, reducing yield.

-

Validation Check: Do not proceed until TLC (UV/KMnO4 stain) confirms the complete disappearance of the aldehyde. This ensures the reducing agent is not wasted on unreacted starting material.

-

-

Selective Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 mmol) portion-wise and stir for 12-24 hours at room temperature.

-

Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because the electron-withdrawing acetate groups lower its reducing power, allowing it to selectively reduce the protonated iminium ion without reducing any residual aldehyde into an alcohol byproduct.

-

-

Quench and Extraction: Slowly add saturated aqueous NaHCO3 .

-

Causality: This safely neutralizes the acetic acid byproduct and decomposes unreacted hydride. Extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous MgSO4 , and concentrate.

-

-

Validation: Purify via silica gel chromatography and confirm isotopic purity via 1H NMR (absence of cyclopropyl protons) and high-resolution mass spectrometry.

Step-by-step experimental workflow for the reductive amination of cyclopropylamine-d5.

Protocol 2: Continuous Flow Synthesis of 1,1-Cyclopropane Aminoketones

Constrained amino derivatives are notoriously difficult to synthesize in batch due to intermediate instability. A modern approach utilizes a telescoped 2-step continuous-flow process[7].

Self-Validating Experimental Procedure:

-

Photocyclization: Pump a solution of 1,2-diketones through a continuous-flow photoreactor to generate 2-hydroxycyclobutanones (HCBs)[7].

-

Causality: Flow chemistry ensures a uniform photon flux across the micro-capillary, drastically reducing the reaction time from 48 hours (in batch) to just 30 minutes, preventing thermal degradation of the HCBs[7].

-

-

Telescoped Condensation: Directly mix the HCB flow stream with an aryl/alkylamine stream via a T-mixer.

-

Validation Check: Utilize an in-line IR spectroscopy cell to monitor the disappearance of the ketone carbonyl stretch and the appearance of the imine/aminoketone signals. This confirms the successful tandem condensation and C4–C3-ring contraction before bulk collection.

-

Conclusion

The cyclopropylamine moiety remains one of the most powerful, yet challenging, tools in the medicinal chemist's arsenal. By understanding the causality behind its thermodynamic strain and metabolic liabilities, researchers can rationally design potent covalent inhibitors while utilizing advanced synthetic techniques, such as continuous flow and deuterium switching, to mitigate off-target toxicity.

References

-

1 - Longdom Publishing 2. - Benchchem

-

3 - PMC (NIH)

-

6 - ACS Publications 5.7 - RSC Publishing 6.2 - PMC (NIH) 7.4 - FDA 8.5 - ACS Publications

Sources

- 1. longdom.org [longdom.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04089A [pubs.rsc.org]

Application Notes & Protocols for Suzuki Coupling Reactions with 4-Bromopyridine Derivatives

Introduction: The Strategic Importance of 4-Arylpyridines

The 4-arylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of FDA-approved pharmaceuticals underscores its importance as a "privileged scaffold" in drug design.[1][2][3] Molecules incorporating this motif are investigated for a vast range of therapeutic applications, including anticancer, anti-infective, and anti-inflammatory agents.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical carbon-carbon bond between a 4-pyridyl core and various aryl or heteroaryl partners.[5]

However, the Suzuki coupling of pyridine-containing halides is not without its unique challenges. The electron-deficient nature of the pyridine ring and the Lewis basicity of the ring nitrogen introduce complexities that demand carefully optimized protocols.[6] This guide provides an in-depth analysis of the reaction, offering field-proven insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthesis of these valuable compounds.

The Mechanistic Underpinnings: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Understanding this mechanism is paramount to rational troubleshooting and optimization.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromopyridine. This is often the rate-determining step. The electron-deficient nature of the pyridine ring generally makes it more reactive towards oxidative addition compared to electron-rich arenes.[6]

-

Transmetalation : This step requires the activation of the organoboron species (e.g., a boronic acid) by a base to form a more nucleophilic boronate complex.[8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, forming the desired 4-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

A significant challenge with pyridine substrates is the potential for the lone pair on the pyridine nitrogen to coordinate with the palladium catalyst. This can form stable, inactive complexes, effectively "poisoning" the catalyst and halting the cycle. The use of appropriate ligands is crucial to mitigate this effect.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reaction Optimization: A Multi-Parameter Approach

Achieving high yields and purity in the Suzuki coupling of 4-bromopyridine derivatives requires careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

For challenging substrates like pyridines, standard catalysts such as Pd(PPh₃)₄ may give poor results. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective as they promote the desired catalytic cycle and mitigate catalyst deactivation.

| Catalyst System | Key Features & Advantages | Typical Loading (mol%) | Suitable For |

| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination. | 1 - 2 | General purpose, good for many hindered and electron-rich/poor partners. |

| Pd₂(dba)₃ / XPhos | XPhos is another highly effective Buchwald ligand, often successful where others fail. | 1 - 3 | Challenging couplings, sterically hindered substrates. |

| Pd(dppf)Cl₂ | A robust, air-stable pre-catalyst. The dppf ligand can be effective, but may be less so than modern Buchwald ligands for this specific application. | 2 - 5 | Initial screening, less demanding substrates. |

| PEPPSI-IPr | An N-Heterocyclic Carbene (NHC) based catalyst. NHCs are strong σ-donors, leading to highly active catalysts. | 0.5 - 2 | Highly active, good for lower catalyst loadings and faster reaction times. |

Choice of Base and Solvent

The base is critical for activating the boronic acid. The choice is often linked to the solvent system. Aqueous conditions are common and can be beneficial, but care must be taken to avoid protodeboronation, a major side reaction where the boronic acid is hydrolyzed back to an arene.

| Base | Common Solvent(s) | Characteristics & Considerations |

| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A versatile and cost-effective base. Often a good starting point. |

| K₃PO₄ | 1,4-Dioxane, Toluene | A stronger base, often used under non-aqueous or low-water conditions. Effective for less reactive partners. |

| Cs₂CO₃ | 1,4-Dioxane, t-AmylOH | A strong, highly soluble base that can accelerate reactions, but is more expensive. |

| NaOH | THF/H₂O | A strong, inexpensive base. Can be effective but may not be compatible with base-sensitive functional groups.[9] |

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of a generic 4-bromopyridine with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Materials:

-

4-Bromopyridine derivative (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or PEPPSI-IPr; see table above for loading)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Step-by-Step Methodology:

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).

-

Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Work-up : Upon completion (typically when starting material is consumed), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2x).

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-arylpyridine product.

Caption: A typical workflow for Suzuki coupling of 4-bromopyridine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Catalyst Poisoning/Inactivity: Pyridine nitrogen coordinating to Pd. | Switch to a more robust, bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider a pre-catalyst like PEPPSI-IPr. |

| Ineffective Base: Base may be too weak or not sufficiently soluble/active. | Screen different bases (K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered. | |

| Significant Side Products | Protodeboronation: Presence of water cleaving the C-B bond of the boronic acid. | Ensure strictly anhydrous conditions. Use a boronate ester (e.g., pinacol ester) which is more stable.[6] |

| Homocoupling: Coupling of two boronic acid molecules. | Rigorously exclude oxygen by thoroughly degassing solvents. This side reaction is often promoted by O₂. | |

| Dehalogenation: The 4-bromopyridine is reduced to pyridine. | Optimize the ligand and base combination. Consider lowering the reaction temperature. | |

| Difficult Purification | Residual Palladium: Catalyst byproducts co-eluting with the product. | Pass the crude material through a short plug of celite or a specialized palladium scavenger resin before chromatography. |

References

- BenchChem Technical Support. Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yield-in-suzuki-coupling-for-5-phenylpyridine-synthesis]

- BenchChem Technical Support. Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-suzuki-coupling-for-3-methyl-4-(pyridin-4-yl)aniline-synthesis]

- BenchChem Technical Support. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. [URL: https://www.benchchem.com/technical-support-center/a-comparative-analysis-of-palladium-catalysts-in-suzuki-reactions-of-bromopyridines]

- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]

- BenchChem Technical Support. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. [URL: https://www.benchchem.com/technical-support-center/suzuki-coupling-of-pyridyl-halides-a-comparative-guide-to-the-reactivity-of-chloropyridines-and-bromopyridines]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]

- Reddit. Help needed with unreproducible Suzuki coupling. [URL: https://www.reddit.com/r/Chempros/comments/rpiw5u/help_needed_with_unreproducible_suzuki_coupling/]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- ACS Publications. Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02288]

- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja982277g]

- BenchChem Technical Support. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. [URL: https://www.benchchem.com/technical-support-center/application-notes-and-protocols-for-suzuki-coupling-reactions-using-2-bromo-4-methylpyridine]

- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol802421f]

- National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482329/]

- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc00354k]

- Royal Society of Chemistry. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02360a]

- National Center for Biotechnology Information. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195221/]

- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [URL: https://www.researchgate.net/publication/228678625_Palladium_catalysts_for_the_Suzuki_cross-coupling_reaction_An_overview_of_recent_advances]

- BenchChem Technical Support. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. [URL: https://www.benchchem.com/technical-support-center/a-comparative-study-of-bases-in-suzuki-reactions-of-2-bromo-4-methylpyridine]

- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_REACTION_PORTFOLIO/2.06%3A_Suzuki-Miyaura_Coupling]

- ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [URL: https://www.researchgate.

- National Center for Biotechnology Information. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9486221/]

- National Center for Biotechnology Information. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749540/]

- ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo7024982]

- ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo970591b]

- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=macodrum]

- BenchChem Technical Support. 2-Bromo-4-methylpyridine Coupling Reactions. [URL: https://www.benchchem.com/technical-support-center/2-bromo-4-methylpyridine-coupling-reactions]

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1028&context=revinorg]

- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]

- ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01077]

- ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [URL: https://pubs.acs.org/doi/10.1021/ol401822c]

- ACS Publications. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol901356e]